Iloprost tromethamine

Description

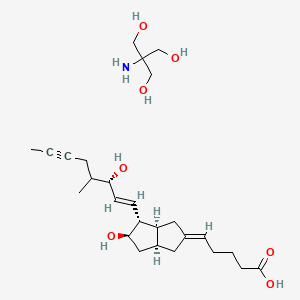

Structure

3D Structure of Parent

Properties

CAS No. |

697225-02-8 |

|---|---|

Molecular Formula |

C26H43NO7 |

Molecular Weight |

481.6 g/mol |

IUPAC Name |

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol |

InChI |

InChI=1S/C22H32O4.C4H11NO3/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24;5-4(1-6,2-7)3-8/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26);6-8H,1-3,5H2/b11-10+,16-8+;/t15?,17-,18+,19-,20+,21+;/m0./s1 |

InChI Key |

KZSSWXACMCYLBM-RMWNCEGRSA-N |

Isomeric SMILES |

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O.C(C(CO)(CO)N)O |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O.C(C(CO)(CO)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Iloprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloprost tromethamine, a synthetic analog of prostacyclin (PGI₂), is a cornerstone in the management of pulmonary arterial hypertension (PAH) and other vasospastic disorders. Its therapeutic efficacy is rooted in a multi-faceted mechanism of action, primarily initiated by its binding to prostanoid receptors. This technical guide provides a comprehensive exploration of the molecular and cellular signaling pathways modulated by iloprost, with a focus on its vasodilatory, anti-platelet, and anti-inflammatory effects. Detailed experimental protocols for key assays used to elucidate these mechanisms are provided, along with a quantitative summary of iloprost's binding affinities and functional potencies. This document is intended to serve as a detailed resource for researchers and professionals involved in the study and development of prostacyclin-based therapeutics.

Core Mechanism of Action: Prostacyclin Receptor Agonism and Downstream Signaling

Iloprost exerts its primary effects by mimicking the action of endogenous PGI₂, a potent vasodilator and inhibitor of platelet aggregation.[1][2] It is a high-affinity agonist for the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[3][4] Binding of iloprost to the IP receptor on vascular smooth muscle cells, platelets, and endothelial cells triggers a cascade of intracellular events.[2]

The canonical signaling pathway initiated by iloprost is the activation of adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), a key downstream effector that phosphorylates various target proteins, mediating the diverse physiological responses to iloprost.[2]

Vasodilation

In vascular smooth muscle cells, activated PKA phosphorylates and inactivates myosin light chain kinase (MLCK).[2] This inhibition prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments required for muscle contraction. The net result is smooth muscle relaxation and vasodilation, leading to a reduction in vascular resistance.

Inhibition of Platelet Aggregation

Within platelets, the iloprost-induced rise in cAMP and subsequent PKA activation leads to the phosphorylation of several proteins that regulate platelet function. A key target is the vasodilator-stimulated phosphoprotein (VASP). Phosphorylated VASP plays a crucial role in inhibiting the activation of glycoprotein IIb/IIIa receptors on the platelet surface, which are essential for fibrinogen binding and platelet aggregation.[2]

Anti-inflammatory and Cytoprotective Effects

Iloprost also exhibits significant anti-inflammatory properties. The increase in cAMP levels suppresses the release of pro-inflammatory cytokines and inhibits the adhesion of leukocytes to the vascular endothelium.[2] Furthermore, iloprost has demonstrated cytoprotective effects, which are thought to involve the stabilization of mitochondrial function and a reduction in oxidative stress.[5] In endothelial cells, iloprost can enhance barrier function and promote angiogenesis, partly through the strengthening of endothelial adherens junctions.[6]

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of iloprost for various human prostanoid receptors. This data highlights iloprost's high affinity for the IP and EP1 receptors.

| Receptor | Radioligand | Iloprost Ki (nM) | Reference |

| IP | [³H] Iloprost | 3.9 | [1][4] |

| EP1 | [³H] PGE₂ | 1.1 | [1][3][4] |

| EP2 | [³H] PGE₂ | >1000 | [1] |

| EP3 | [³H] PGE₂ | 230 | [1] |

| EP4 | [³H] PGE₂ | 340 | [1] |

| DP1 | [³H] PGD₂ | >1000 | [1] |

| FP | [³H] PGF₂α | 180 | [1] |

| TP | [³H] SQ 29,548 | >1000 | [1] |

| Table 1: Iloprost Binding Affinities (Ki) for Human Prostanoid Receptors. |

| Receptor | Functional Assay | Iloprost EC50 (nM) | Reference |

| IP | cAMP Elevation | 0.37 | [4] |

| EP1 | Calcium Influx | 0.3 | [4] |

| Table 2: Iloprost Functional Potencies (EC50) at IP and EP1 Receptors. |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by iloprost.

Iloprost-induced vasodilation signaling pathway in vascular smooth muscle cells.

Iloprost-mediated inhibition of platelet aggregation.

Detailed Experimental Protocols

Radioligand Binding Assay for Prostacyclin Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of iloprost for the IP receptor.

Materials:

-

HEK293 cells stably expressing the human IP receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Radioligand: [³H]-Iloprost (specific activity ~15-20 Ci/mmol)

-

Unlabeled iloprost for competition

-

Non-specific binding control: High concentration of unlabeled PGI₂ analog (e.g., 10 µM cicaprost)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well filter plates

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-IP cells to ~90% confluency.

-

Wash cells with ice-cold PBS and scrape into membrane preparation buffer.

-

Homogenize the cell suspension on ice using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh membrane preparation buffer and determine protein concentration (e.g., using a BCA assay).

-

Store membrane preparations at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of varying concentrations of unlabeled iloprost.

-

Add 50 µL of [³H]-Iloprost (final concentration ~1-2 nM) to all wells.

-

Add 100 µL of diluted membrane preparation (containing 10-20 µg of protein) to all wells.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of unlabeled iloprost.

-

Determine the IC₅₀ value (concentration of unlabeled iloprost that inhibits 50% of specific [³H]-Iloprost binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Measurement of Intracellular cAMP Accumulation

This protocol outlines the use of a competitive enzyme-linked immunosorbent assay (ELISA) to quantify iloprost-induced cAMP production.

Materials:

-

Cells expressing the IP receptor (e.g., HEK293-IP or vascular smooth muscle cells)

-

Cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

-

Iloprost

-

Cell lysis buffer

-

cAMP ELISA kit (commercially available)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and grow to ~80-90% confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a PDE inhibitor in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of iloprost to the wells and incubate for 10-15 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit.

-

Incubate for 10-20 minutes at room temperature with gentle shaking.

-

-

cAMP ELISA:

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and cAMP standards to a microplate pre-coated with a cAMP-specific antibody.

-

Adding a fixed amount of HRP-conjugated cAMP, which competes with the cAMP in the samples/standards for antibody binding.

-

Incubating and washing the plate.

-

Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known concentrations of the cAMP standards.

-

Determine the concentration of cAMP in the cell lysates by interpolating their absorbance values from the standard curve.

-

Plot the cAMP concentration against the log concentration of iloprost to determine the EC₅₀ value.

-

In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of iloprost on platelet aggregation.

Materials:

-

Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonist (e.g., ADP, collagen, or thrombin)

-

Iloprost

-

Saline solution

-

Light transmission aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP if necessary (typically to 200-300 x 10⁹/L).

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add varying concentrations of iloprost or saline (vehicle control) to the PRP and incubate for 1-5 minutes.

-

Add a platelet agonist to induce aggregation and record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Measure the maximum percentage of aggregation for each condition.

-

Calculate the percentage of inhibition of aggregation for each concentration of iloprost compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of iloprost to determine the IC₅₀ value.

-

Western Blot Analysis of VASP Phosphorylation

This protocol details the detection of VASP phosphorylation in platelets in response to iloprost treatment.[7][8]

Materials:

-

Washed platelets

-

Iloprost

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VASP (Ser157) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Platelet Treatment and Lysis:

-

Incubate washed platelets with varying concentrations of iloprost for 5-10 minutes at 37°C.

-

Lyse the platelets by adding ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-VASP) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total VASP antibody to normalize for protein loading.

-

Quantify the band intensities and express the level of VASP phosphorylation as a ratio of phosphorylated VASP to total VASP.

-

Conclusion

This compound's mechanism of action is a well-defined process initiated by its agonism at the prostacyclin receptor, leading to the activation of the cAMP-PKA signaling cascade. This pathway culminates in a suite of beneficial physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses. The quantitative data on its receptor binding profile and functional potency, combined with a detailed understanding of the downstream signaling events, provide a robust framework for its clinical application and for the development of novel therapeutics targeting the prostacyclin pathway. The experimental protocols provided in this guide offer a practical resource for researchers investigating the intricate pharmacology of iloprost and related compounds.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet-based Detection of Nitric Oxide in Blood by Measuring VASP Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Iloprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloprost is a synthetic analogue of prostacyclin (PGI2) that has become a cornerstone in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic disorders. Its development was driven by the need for a chemically stable alternative to the highly potent but ephemeral endogenous PGI2. This guide provides a comprehensive overview of the discovery, mechanism of action, and, critically, the complex stereoselective synthesis of iloprost. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside quantitative data on its receptor binding profile and pharmacokinetic properties. Furthermore, this document includes visualizations of the core signaling pathway and synthetic workflow to facilitate a deeper understanding of this important therapeutic agent.

Discovery and Development

The discovery of prostacyclin (PGI2) in 1976 revealed a potent endogenous vasodilator and inhibitor of platelet aggregation. However, its therapeutic potential was severely limited by its chemical instability and very short half-life in circulation. This prompted a search for stable synthetic analogues, a quest undertaken by researchers at Schering AG (now part of Bayer).

The development of iloprost was a significant milestone in this endeavor.[1] Iloprost was designed as a carbobicyclic analogue of PGI2, a modification that confers greater chemical stability while retaining the desired biological activity.[2] It is a second-generation prostacyclin analogue that was first approved in Europe in 1990 for intravenous treatment of peripheral vascular disease and later as an inhaled formulation (Ventavis) for PAH in the United States in 2004.[1]

Iloprost is a mixture of two diastereoisomers, the 4R and 4S forms, in an approximate ratio of 53:47.[3] The 4S isomer has been shown to be the more potent of the two.[3]

Mechanism of Action and Signaling Pathway

Iloprost exerts its pharmacological effects primarily through its action as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[4] Binding of iloprost to the IP receptor on the surface of vascular smooth muscle cells and platelets initiates a signaling cascade that leads to its therapeutic effects.[4]

The primary signaling pathway involves the coupling of the activated IP receptor to the stimulatory G-protein (Gs).[5] This activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6]

In vascular smooth muscle cells, PKA-mediated phosphorylation leads to the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.[4] In platelets, elevated cAMP levels inhibit platelet activation and aggregation, contributing to the antithrombotic effects of iloprost.

While iloprost is a potent IP receptor agonist, it also exhibits some affinity for other prostanoid receptors, notably the prostaglandin E1 (EP1) receptor.[2]

Signaling Pathway Diagram

Caption: Iloprost signaling pathway via the IP receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for iloprost's interaction with prostanoid receptors and its pharmacokinetic properties.

Table 1: Receptor Binding Affinity and Functional Potency of Iloprost

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) |

| IP | 3.9[2] | cAMP Elevation | 0.37[2] |

| EP1 | 1.1[2] | Calcium Influx | 0.3[2] |

| EP2 | Very Low Affinity[2] | cAMP Elevation | >1000[2] |

| EP3 | Low Affinity[2] | - | - |

| EP4 | Low Affinity[2] | cAMP Elevation | >1000[2] |

| DP1 | Very Low Affinity[2] | cAMP Elevation | >1000[2] |

| FP | Low Affinity[2] | - | - |

| TP | Very Low Affinity[2] | - | - |

Table 2: Pharmacokinetic Parameters of Iloprost in Humans

| Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Clearance |

| Intravenous Infusion | 2-3 ng/kg/min | 260 pg/mL (steady state)[4] | - | - | 20-30 minutes | ~20 mL/min/kg |

| Inhalation | 5 µg | ~150 pg/mL | Within 2-4 min post-inhalation | - | 20-30 minutes | - |

| Oral (Extended Release) | 50-300 µg | Dose-dependent[4] | - | Dose-dependent[4] | 0.57 hours[4] | 8-17 mL/min/kg[4] |

Stereoselective Synthesis of Iloprost

The chemical synthesis of iloprost is a significant challenge due to the presence of multiple stereocenters and the need for high stereoselectivity to ensure the desired biological activity. The most efficient syntheses are convergent, involving the preparation of key building blocks that are later coupled to form the final molecule. A common strategy involves the use of a chiral starting material, such as (-)-Corey lactone diol, to establish the stereochemistry of the bicyclic core.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of iloprost.

Experimental Protocols

Total Synthesis of Iloprost (Illustrative Protocol)

The following is a representative, multi-step protocol for the synthesis of iloprost, based on established stereoselective methods.

Step 1: Preparation of the Bicyclic Ketone Intermediate from (-)-Corey Lactone Diol

-

Protection of Hydroxyl Groups: (-)-Corey lactone diol is reacted with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) or p-phenylbenzoyl chloride, in the presence of a base (e.g., pyridine or imidazole) to protect the primary and secondary hydroxyl groups.

-

Lactone Reduction: The protected lactone is reduced to the corresponding lactol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (e.g., -78 °C).

-

Wittig Reaction for α-Side Chain Precursor: The lactol is subjected to a Wittig reaction with a phosphorane, such as (4-carboxybutyl)triphenylphosphonium bromide, to introduce the α-side chain precursor.

-

Cyclization and Oxidation: The resulting intermediate is then cyclized and oxidized to form the key bicyclic ketone intermediate.

Step 2: Synthesis and Coupling of the ω-Side Chain

-

Preparation of the ω-Side Chain Synthon: The ω-side chain, containing the characteristic methyl and alkyne functionalities with the correct stereochemistry, is synthesized separately. This often involves asymmetric reactions to set the stereocenters.

-

Conjugate Addition: The ω-side chain is introduced onto the bicyclic ketone via a stereoselective conjugate addition reaction, often employing an organocuprate reagent derived from the ω-side chain synthon.

Step 3: Installation of the α-Side Chain and Final Modifications

-

Horner-Wadsworth-Emmons Reaction: The α-side chain is typically installed using a Horner-Wadsworth-Emmons reaction with a phosphonate reagent to stereoselectively form the E-double bond.

-

Deprotection: All protecting groups are removed under appropriate conditions (e.g., fluoride-based reagents for silyl ethers, hydrolysis for esters).

-

Purification: The crude iloprost is purified by chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired product.

Step 4: Formation of this compound Salt

-

Dissolution: Iloprost is dissolved in a suitable solvent, such as ethanol or acetone.

-

Addition of Tromethamine: A solution of tromethamine in water or an appropriate solvent is added to the iloprost solution.

-

Crystallization: The this compound salt is allowed to crystallize from the solution.

-

Isolation and Drying: The crystalline salt is isolated by filtration and dried under vacuum.

Prostacyclin (IP) Receptor Binding Assay

-

Membrane Preparation: Cell membranes expressing the human IP receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-iloprost) in a binding buffer (e.g., Tris-HCl with MgCl₂) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Competition Binding: To determine the binding affinity of iloprost, competition experiments are performed by incubating the membranes and radioligand with increasing concentrations of unlabeled iloprost.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[2]

Adenylyl Cyclase Activation Assay

-

Cell Culture: Cells expressing the IP receptor are cultured to near confluency in appropriate cell culture plates.

-

Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: The cells are then stimulated with varying concentrations of iloprost for a defined period (e.g., 15 minutes) at 37°C.

-

Cell Lysis: The reaction is terminated, and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of iloprost that produces 50% of the maximal response).[2]

Platelet Aggregation Inhibition Assay

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation of the whole blood at a low speed.

-

Pre-incubation: Aliquots of PRP are pre-incubated with various concentrations of iloprost or a vehicle control for a short period (e.g., 2-5 minutes) at 37°C in an aggregometer.

-

Induction of Aggregation: Platelet aggregation is induced by the addition of a platelet agonist, such as adenosine diphosphate (ADP) or collagen.

-

Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using a light transmission aggregometer.

-

Data Analysis: The extent of platelet aggregation is quantified, and the concentration of iloprost that inhibits aggregation by 50% (IC50) is determined from the dose-response curve.[5]

Conclusion

Iloprost represents a triumph of medicinal chemistry, providing a stable and effective therapeutic option for patients with severe vascular diseases. Its discovery was a direct result of a rational drug design approach aimed at overcoming the limitations of a natural signaling molecule. The complex, stereoselective synthesis of iloprost highlights the advances in synthetic organic chemistry that have enabled the production of such intricate molecules. A thorough understanding of its pharmacology, from receptor binding and signaling to its pharmacokinetic profile, is essential for its continued clinical application and the development of future generations of prostacyclin analogues. This guide has provided a detailed technical overview to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]

- 2. ias.ac.in [ias.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. US11535580B2 - Process for the preparation of iloprost - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Iloprost Tromethamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost tromethamine is a synthetic analog of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation.[1] It is utilized in the treatment of pulmonary arterial hypertension (PAH) and severe frostbite.[2][3] This technical guide provides an in-depth overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, purification, analytical methods, and mechanism of action. The information is intended to support research, development, and quality control activities related to this important pharmaceutical compound.

Chemical and Physical Properties

This compound is the salt formed between the synthetic prostacyclin analog, iloprost, and the organic base, tromethamine (also known as tris(hydroxymethyl)aminomethane).[1] The presence of the tromethamine salt improves the aqueous solubility and stability of the active iloprost molecule.

Identity and Structure

| Property | Value | Reference |

| IUPAC Name | (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol | |

| CAS Number | 78919-13-8 (Iloprost) | |

| Molecular Formula | C₂₂H₃₂O₄ (Iloprost) | |

| Molecular Weight | 360.49 g/mol (Iloprost) |

Physicochemical Characteristics

A summary of the key physicochemical properties of iloprost and its tromethamine salt is presented below. It is important to note that some reported values, such as the melting point of iloprost, may require further experimental verification.

| Property | Value | Remarks | Reference |

| Physical Appearance | Oily substance | Iloprost free acid | |

| Melting Point | -98 °C | For Iloprost. This value seems unusually low and may refer to a glass transition temperature or require confirmation. | |

| Solubility | Iloprost: Very slightly soluble in distilled water, buffer pH 3, and buffer pH 5. Soluble in ethanol, methanol, ethyl acetate, acetone, and buffer pH 7. Sparingly soluble in buffer pH 9. | ||

| This compound: Soluble in water. | |||

| pKa (predicted) | 4.66 (Strongest Acidic) | This is a predicted value. Experimental determination is recommended for confirmation. | [1] |

Synthesis and Purification

The synthesis of iloprost is a complex multi-step process. While specific, proprietary industrial synthesis protocols are not publicly available, the scientific literature describes several synthetic strategies. A general overview of a potential synthetic approach is outlined below.

General Synthetic Strategy

The synthesis of iloprost typically involves the construction of the bicyclic core structure followed by the addition of the two side chains. Key steps often include:

-

Corey Lactone Derivatization: The synthesis often starts from a chiral Corey lactone derivative, which provides the necessary stereochemistry for the cyclopentane ring.

-

Side Chain Introduction: The two side chains are introduced through various organic reactions, such as Wittig or Horner-Wadsworth-Emmons reactions for the alpha-side chain and organometallic additions for the omega-side chain.

-

Stereochemical Control: Throughout the synthesis, careful control of stereochemistry is crucial to obtain the desired diastereomer of iloprost.

A fully stereocontrolled total synthesis of 16S-iloprost has been described, which involves key steps such as a stereoselective conjugate addition of an alkenylcopper derivative to a bicyclic azoalkene, a diastereoselective olefination with a chiral phosphoryl acetate, and a regio- and stereoselective alkylation of an allylic acetate with a cuprate.[4][5]

Purification

Crude iloprost is typically an oil and requires extensive purification to meet pharmaceutical standards. Common purification techniques include:

-

Gravitational Column Chromatography: Normal phase silica gel chromatography can be used for initial purification.

-

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating closely related impurities and diastereomers to yield high-purity iloprost. Both normal-phase and reverse-phase preparative HPLC can be employed.

Note: The following is a generalized protocol for preparative HPLC and would require optimization for the specific purification of iloprost.

Experimental Protocol: General Preparative HPLC Purification

Objective: To provide a general workflow for the purification of a prostaglandin analog like iloprost using preparative HPLC.

Materials:

-

Crude iloprost

-

HPLC-grade solvents (e.g., hexane, ethyl acetate, acetonitrile, water)

-

Preparative HPLC system with a suitable detector (e.g., UV)

-

Preparative HPLC column (e.g., silica gel for normal phase, C18 for reverse phase)

-

Fraction collector

-

Rotary evaporator

Methodology:

-

Method Development:

-

Develop an analytical HPLC method to resolve iloprost from its impurities. This will determine the appropriate solvent system (mobile phase) and column type.

-

Optimize the mobile phase composition to achieve good separation and a reasonable retention time for iloprost.

-

-

Scale-Up to Preparative HPLC:

-

Select a preparative column with the same stationary phase as the analytical column but with a larger diameter.

-

Adjust the flow rate for the preparative column based on the column dimensions.

-

Dissolve the crude iloprost in a minimal amount of the mobile phase or a compatible solvent.

-

-

Purification:

-

Equilibrate the preparative column with the mobile phase.

-

Inject the dissolved crude product onto the column.

-

Run the HPLC program, monitoring the separation with the detector.

-

Collect fractions corresponding to the iloprost peak using the fraction collector.

-

-

Analysis and Post-Purification:

-

Analyze the collected fractions using the analytical HPLC method to determine their purity.

-

Pool the pure fractions.

-

Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified iloprost.

-

Analytical Methods

A suite of analytical techniques is employed to ensure the identity, purity, and quality of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the assay and impurity profiling of this compound.

Experimental Protocol: General Validated HPLC Method for a Prostaglandin Analog

Objective: To provide a template for a validated reverse-phase HPLC method for the analysis of a prostaglandin analog.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound reference standard and sample

-

HPLC-grade acetonitrile and water

-

Phosphoric acid or a suitable buffer

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a pH adjustment (e.g., with phosphoric acid to pH 3.0).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

Methodology:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase and then prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the iloprost peak based on its retention time compared to the standard. Calculate the concentration of iloprost in the sample using the calibration curve.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of prostaglandins, typically after derivatization to increase their volatility.

Experimental Protocol: General GC-MS Analysis of Prostaglandins

Objective: To outline a general procedure for the analysis of prostaglandins using GC-MS.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column (e.g., HP-5ms)

-

Derivatization reagents (e.g., for silylation)

-

Solvents (e.g., ethyl acetate)

-

Prostaglandin standards and samples

Methodology:

-

Sample Preparation and Derivatization:

-

Extract the prostaglandin from the sample matrix if necessary.

-

Evaporate the solvent.

-

Derivatize the prostaglandin by adding a silylating agent and heating to form a volatile derivative.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a temperature program to separate the components on the GC column.

-

The mass spectrometer will fragment the eluting compounds, and the resulting mass spectrum can be used for identification by comparison with a spectral library or a standard.

-

Note: The high polarity and low volatility of iloprost make direct GC-MS analysis challenging without derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation and confirmation of the identity of this compound.

Experimental Protocol: General NMR Analysis

Objective: To provide a general outline for acquiring ¹H and ¹³C NMR spectra.

Materials and Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample

Methodology:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent in an NMR tube.

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H-NMR spectrum.

-

Acquire the ¹³C-NMR spectrum.

-

Additional experiments like COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.

-

-

Data Processing and Interpretation:

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H-NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts and coupling constants to elucidate the molecular structure.

-

Mechanism of Action and Signaling Pathway

Iloprost is a synthetic analog of prostacyclin (PGI₂) and exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[3][6] This interaction initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

The primary signaling pathway is as follows:

-

Receptor Binding: Iloprost binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.

-

G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).

-

Downstream Effects:

-

In Vascular Smooth Muscle Cells: PKA phosphorylates and inactivates myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.

-

In Platelets: PKA activation leads to the inhibition of platelet activation and aggregation.

-

Caption: Signaling pathway of this compound.

Stability and Storage

This compound solutions should be stored at controlled room temperature. As with many prostaglandins, it can be sensitive to heat and light, so appropriate storage conditions are necessary to prevent degradation.

Conclusion

This technical guide provides a detailed overview of the fundamental chemical properties of this compound. The information presented, including the physicochemical data, general synthetic and purification strategies, analytical methodologies, and mechanism of action, serves as a valuable resource for professionals in the fields of pharmaceutical research, development, and quality control. The provided experimental protocols offer a starting point for laboratory work, with the understanding that optimization and validation are essential for specific applications.

References

- 1. jgtps.com [jgtps.com]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. lcms.cz [lcms.cz]

- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the In Vitro Pharmacodynamics of Iloprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost tromethamine is a synthetic, chemically stable analog of prostacyclin (PGI2) that mimics its potent vasodilatory and anti-platelet effects.[1][2] Developed to overcome the short half-life of endogenous PGI2, iloprost has become a valuable therapeutic agent in conditions characterized by vasoconstriction and platelet aggregation, such as pulmonary arterial hypertension (PAH). This guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, focusing on its molecular mechanisms, signaling pathways, and the experimental protocols used to characterize its activity.

Core Mechanism of Action

Iloprost exerts its primary pharmacological effects by acting as a potent agonist at the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) family. The binding of iloprost to the IP receptor initiates a signaling cascade that is central to its therapeutic actions.

Signaling Pathways

The activation of the IP receptor by iloprost triggers a canonical signaling pathway involving G-protein activation, second messenger production, and downstream effector modulation.

Primary Signaling Cascade: The Gs-Adenylate Cyclase-cAMP Pathway

Upon binding to the IP receptor on vascular smooth muscle cells and platelets, iloprost induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to the physiological responses of vasodilation and inhibition of platelet aggregation.

Quantitative Pharmacodynamic Data

The in vitro activity of iloprost has been quantified through various assays, providing key parameters for its pharmacological profile.

| Parameter | Receptor | Cell/Tissue Type | Value | Reference |

| Binding Affinity (Ki) | IP | Recombinant Human | 3.9 nM | [3] |

| EP1 | Recombinant Human | 1.1 nM | [3] | |

| Functional Potency (EC50) | IP (cAMP accumulation) | Recombinant Human | 0.37 nM | [3] |

| EP1 (Calcium mobilization) | Recombinant Human | 0.3 nM | [3] | |

| Inhibition of Platelet Aggregation (IC50) | - | Human Platelet-Rich Plasma (Collagen-induced) | 3.6 nM | [4] |

| - | Human Platelet-Rich Plasma (Collagen-induced, with Aspirin) | 0.5 nM | [4] | |

| - | Human Whole Blood (Collagen/ADP-induced) | 3.0 nM | [4] | |

| - | Human Whole Blood (Collagen/ADP-induced, with Aspirin) | 0.7 nM | [4] |

Detailed Experimental Protocols

In Vitro Vasodilation Assay: Wire Myography

This protocol details the assessment of iloprost-induced vasodilation in isolated pulmonary artery segments using wire myography.

Objective: To determine the concentration-response relationship of iloprost-induced relaxation in pre-constricted pulmonary artery rings.

Materials:

-

Isolated pulmonary arteries (e.g., from rat or rabbit)

-

Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine or other suitable vasoconstrictor (e.g., U46619)

-

This compound stock solution

-

Wire myograph system

-

Dissection microscope and tools

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Vessel Preparation: Isolate pulmonary arteries and place them in ice-cold Krebs-bicarbonate solution. Under a dissection microscope, carefully clean the arteries of adhering connective and adipose tissue. Cut the arteries into 2 mm rings.

-

Mounting: Mount the arterial rings on the wires of the myograph chamber filled with Krebs-bicarbonate solution, continuously gassed with carbogen and maintained at 37°C.

-

Equilibration and Normalization: Allow the vessels to equilibrate for at least 60 minutes. During this time, gradually increase the tension to a predetermined optimal resting tension (e.g., 7.5-10.0 mN for healthy rat pulmonary arteries).

-

Viability Check: Assess the viability of the arterial rings by inducing contraction with a high potassium solution (e.g., Krebs solution with 60 mM KCl). After washing, contract the vessels with a submaximal concentration of a vasoconstrictor like phenylephrine (e.g., 1 µM).

-

Pre-constriction: Once a stable contractile plateau is reached with the vasoconstrictor, begin the cumulative addition of iloprost.

-

Concentration-Response Curve: Add increasing concentrations of iloprost (e.g., 10⁻¹² to 10⁻⁶ M) to the bath in a cumulative manner, allowing the relaxation to stabilize at each concentration.

-

Data Analysis: Record the relaxation at each iloprost concentration as a percentage of the pre-constriction tone. Plot the concentration-response curve and calculate the EC50 value.

In Vitro Platelet Aggregation Assay: Light Transmission Aggregometry (LTA)

This protocol describes the use of LTA to measure the inhibitory effect of iloprost on platelet aggregation.

Objective: To determine the IC50 of iloprost for the inhibition of agonist-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP)

-

This compound stock solution

-

Light transmission aggregometer

-

Centrifuge

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP. Adjust the platelet count in the PRP with PPP if necessary.

-

Aggregometer Setup: Set the aggregometer to 100% transmission with PPP and 0% transmission with PRP.

-

Baseline Measurement: Place a cuvette with PRP in the aggregometer and record the baseline transmission for a few minutes.

-

Iloprost Incubation: Add a known concentration of iloprost or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes) at 37°C with stirring.

-

Induction of Aggregation: Add a platelet agonist (e.g., 5 µM ADP or 2 µg/mL collagen) to the cuvette to induce aggregation.

-

Data Recording: Record the change in light transmission over time (typically 5-10 minutes) until a maximal aggregation response is observed.

-

Concentration-Response: Repeat the procedure with a range of iloprost concentrations to generate a concentration-response curve.

-

Data Analysis: Calculate the percentage of inhibition of aggregation for each iloprost concentration relative to the vehicle control. Determine the IC50 value from the concentration-response curve.

cAMP Accumulation Assay: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the measurement of intracellular cAMP levels in human pulmonary artery endothelial cells (HPAECs) in response to iloprost stimulation.

Objective: To quantify the iloprost-induced increase in intracellular cAMP in HPAECs.

Materials:

-

Human Pulmonary Artery Endothelial Cells (HPAECs)

-

Cell culture medium and supplements

-

This compound stock solution

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

Commercially available cAMP ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture: Culture HPAECs in appropriate medium until confluent.

-

Cell Seeding: Seed the HPAECs into 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

-

Iloprost Stimulation: Add various concentrations of iloprost to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells with the lysis buffer provided in the ELISA kit.

-

ELISA Procedure: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the addition of the cell lysate to a plate pre-coated with a cAMP capture antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cAMP and a substrate.

-

Data Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample from the standard curve and plot the concentration-response curve for iloprost to determine the EC50.

IP Receptor Binding Assay: Radioligand Competition Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of iloprost for the IP receptor.

Objective: To determine the Ki of iloprost for the human IP receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human IP receptor (e.g., HEK293 or CHO cells)

-

Radiolabeled ligand (e.g., [³H]-iloprost)

-

Unlabeled this compound for competition

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled iloprost.

-

Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. Plot the percentage of specific binding against the concentration of unlabeled iloprost. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The in vitro pharmacodynamic profile of this compound is well-characterized, demonstrating its potent agonism at the IP receptor and subsequent activation of the cAMP signaling pathway. This leads to its primary therapeutic effects of vasodilation and inhibition of platelet aggregation. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of iloprost and other prostacyclin analogs in a research and drug development setting. A thorough understanding of these in vitro methodologies is crucial for the preclinical evaluation of novel compounds targeting the prostacyclin pathway.

References

- 1. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Iloprost Tromethamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analogue of prostacyclin (PGI2), emerged from early research as a potent therapeutic agent with significant effects on the cardiovascular system.[1] Its chemical stability conferred a clinical advantage over the short-lived endogenous prostacyclin.[1] This technical guide provides an in-depth overview of the foundational research on iloprost tromethamine, focusing on its mechanism of action, key experimental findings, and the methodologies employed in its early evaluation. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed look into the core science that established iloprost as a valuable therapeutic molecule.

Mechanism of Action

Iloprost exerts its pharmacological effects primarily by mimicking the actions of prostacyclin.[1] It is a potent vasodilator and a strong inhibitor of platelet aggregation.[1] The underlying mechanism involves the binding to and activation of the prostacyclin (IP) receptor, a member of the G protein-coupled receptor (GPCR) family.[1] This interaction triggers a cascade of intracellular events, central to which is the activation of adenylyl cyclase.[1]

Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[1] In vascular smooth muscle cells, PKA activation results in the phosphorylation and inactivation of myosin light chain kinase (MLCK), preventing the phosphorylation of myosin light chains and leading to muscle relaxation and vasodilation.[1] In platelets, elevated cAMP levels, through PKA, inhibit platelet activation and aggregation, reducing the risk of thrombosis.[1]

Signaling Pathway of Iloprost

The signaling cascade initiated by iloprost binding to the IP receptor is a critical aspect of its function. The following diagram illustrates this pathway.

Quantitative Data from Early Research

The following tables summarize key quantitative data from early in vitro and in vivo studies on iloprost, providing a comparative overview of its potency and pharmacokinetic profile.

Table 1: In Vitro Activity of Iloprost

| Parameter | Species/System | Value | Reference |

| Receptor Binding Affinity (Ki) | |||

| IP Receptor | Human Platelets | 13.4 nM (16S-isomer) | [2] |

| 288 nM (16R-isomer) | [2] | ||

| EP1 Receptor | Human Recombinant | ~1 nM | [3] |

| EP3 Receptor | Human Recombinant | ~100 nM | [3] |

| Adenylyl Cyclase Activation (EC50) | |||

| Human Platelets | ~1-10 nM (estimated) | [3][4] | |

| Inhibition of Platelet Aggregation (IC50) | |||

| ADP-induced | Human Platelet-Rich Plasma | 0.51 ± 0.06 nM (Controls) | [5] |

| 0.77 ± 0.08 nM (Type IIa Hypercholesterolemia) | [5] | ||

| Collagen-induced | Human Platelet-Rich Plasma | Not specified | [6] |

Table 2: Early Human Pharmacokinetic Parameters of Iloprost

| Parameter | Route of Administration | Dose | Value | Reference |

| Half-life (t½) | Intravenous | 1 & 3 ng/kg/min | 3-4 min (initial), 0.5 h (terminal) | [3] |

| Inhaled | Not specified | 20-30 minutes | [7] | |

| Maximum Plasma Concentration (Cmax) | Intravenous | 1 ng/kg/min | 46 ± 8 pg/mL | [3] |

| 3 ng/kg/min | 135 ± 24 pg/mL | [3] | ||

| Oral | 1 µg/kg | 251 ± 32 pg/mL | [3] | |

| Bioavailability | Oral | 1 µg/kg | 16 ± 4% | [3] |

| Clearance | Intravenous | Not specified | ~20 mL/min/kg | [7] |

| Protein Binding | ~60% (mainly albumin) | [7] |

Experimental Protocols

Detailed methodologies were crucial in the early characterization of iloprost. Below are descriptions of key experimental protocols cited in early research.

Radioligand Binding Assay

This assay was fundamental in determining the affinity of iloprost for its receptor.

Methodology:

-

Membrane Preparation: Human platelets were isolated from whole blood, and the platelet membranes containing the prostacyclin receptors were prepared through centrifugation and lysis.[2]

-

Incubation: The platelet membranes were incubated with a fixed concentration of radiolabeled iloprost (e.g., [3H]-iloprost).[2][5] To determine the binding affinity, increasing concentrations of unlabeled iloprost were added to compete with the radioligand for receptor binding.[5]

-

Separation: The reaction was terminated, and the membrane-bound radioligand was separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[2]

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using liquid scintillation counting.[2]

-

Data Analysis: The data from the competition experiments were used to calculate the inhibitory constant (Ki), which reflects the affinity of iloprost for the prostacyclin receptor.[3]

Adenylyl Cyclase Activity Assay

This assay was used to quantify the functional consequence of iloprost binding to its receptor.

Methodology:

-

Cell/Membrane Preparation: Intact human platelets or isolated platelet membranes were used as the source of adenylyl cyclase.[3]

-

Incubation: The preparations were incubated with varying concentrations of iloprost in the presence of ATP, the substrate for adenylyl cyclase.[4]

-

Reaction Termination: The enzymatic reaction was stopped, often by the addition of an acid to denature the enzyme.[4]

-

cAMP Measurement: The amount of cAMP produced was quantified using methods such as radioimmunoassay (RIA) or other competitive binding assays.[3]

-

Data Analysis: The results were plotted as a dose-response curve, from which the EC50 value (the concentration of iloprost that produces 50% of the maximal response) was determined.[3]

Platelet Aggregation Assay

This assay directly measured the primary functional effect of iloprost on platelets.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy volunteers or patients was centrifuged at a low speed to obtain PRP.[5][6]

-

Incubation: Aliquots of PRP were pre-incubated with different concentrations of iloprost or a vehicle control.[6]

-

Induction of Aggregation: A platelet-aggregating agent, such as adenosine diphosphate (ADP) or collagen, was added to the PRP to induce aggregation.[5][6]

-

Measurement of Aggregation: Platelet aggregation was monitored over time by measuring the change in light transmission through the PRP sample using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The inhibitory effect of iloprost was quantified by determining the concentration that caused 50% inhibition of platelet aggregation (IC50).[5]

Early Clinical Research

Early clinical investigations of iloprost focused on its potential therapeutic applications in diseases characterized by vasoconstriction and platelet aggregation.

Peripheral Arterial Occlusive Disease (PAOD)

Early trials in patients with severe PAOD demonstrated that intravenous iloprost infusions could lead to significant clinical improvements.

-

Study Design: Randomized, controlled pilot studies were conducted in patients with PAOD at Leriche Fontaine stage III.[7][8]

-

Intervention: Patients received intravenous infusions of iloprost, with doses typically titrated up to a maximum of 2 ng/kg/min for several hours a day over a period of one to four weeks.[6][7][8]

-

Key Endpoints: Efficacy was assessed by measuring changes in walking distance, rest pain, analgesic consumption, and peripheral blood flow using techniques like plethysmography and laser Doppler.[7][8]

-

Results: These early studies showed that iloprost treatment increased walking capacity, reduced ischemic pain, and improved peripheral circulation.[7][8] Tolerability was a key consideration, with side effects like headache and flushing being common and dose-limiting.[6]

Pulmonary Hypertension

The vasodilatory properties of iloprost also led to its investigation as a treatment for pulmonary hypertension.

-

Study Design: Initial studies were often open-label or small, controlled trials in patients with severe pulmonary hypertension.

-

Intervention: Iloprost was administered either intravenously or via inhalation.

-

Key Endpoints: The primary outcomes were changes in hemodynamic parameters, including pulmonary vascular resistance, pulmonary artery pressure, and cardiac output.

-

Results: Early research indicated that iloprost could significantly reduce pulmonary vascular resistance and improve cardiac function in patients with pulmonary hypertension.

Conclusion

The early research on this compound laid a robust scientific foundation for its clinical development and use. Through detailed in vitro and in vivo studies, its mechanism of action as a potent prostacyclin analogue was elucidated, and its significant vasodilatory and anti-platelet aggregation effects were quantified. The experimental protocols developed during this period were instrumental in characterizing its pharmacological profile. This early body of work not only established the therapeutic potential of iloprost in vascular diseases but also provided a valuable framework for the development of subsequent prostacyclin analogues. For researchers and drug development professionals, understanding this foundational research is crucial for appreciating the scientific journey of iloprost and for informing the development of future therapies targeting similar pathways.

References

- 1. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Synergistic interaction of adenylate cyclase activators and nitric oxide donor SIN-1 on platelet cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Clinical and circulatory effects of Iloprost either administered for 1 week or 4 weeks in patients with peripheral obstructive arterial disease at Leriche-Fontaine stage III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Foundational Vasodilatory Mechanisms of Iloprost Tromethamine

Introduction

Iloprost is a synthetic, chemically stable analog of prostacyclin (PGI2), an endogenous prostanoid produced primarily by the vascular endothelium.[1][2] It mimics the potent vasodilatory and anti-platelet properties of PGI2, making it a critical therapeutic agent for conditions characterized by vasoconstriction and increased vascular resistance, most notably Pulmonary Arterial Hypertension (PAH).[3][4] Iloprost is also used in the treatment of severe Raynaud's phenomenon and critical limb ischemia.[2][5] Administered via inhalation or intravenous infusion, iloprost directly targets vascular beds, leading to significant hemodynamic improvements.[6][7] This guide provides a detailed overview of the foundational studies that have elucidated the core vasodilatory mechanisms of iloprost, presenting key quantitative data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: The Prostacyclin (IP) Receptor-cAMP Pathway

The primary vasodilatory effect of iloprost is mediated through its interaction with specific prostacyclin (IP) G-protein coupled receptors on the surface of vascular smooth muscle cells (VSMCs).[3][4] This interaction initiates a well-defined intracellular signaling cascade:

-

Receptor Binding: Iloprost binds to the IP receptor, activating the associated Gs-protein.[8]

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

-

cAMP Accumulation: The resulting increase in intracellular cAMP levels is the central event in the signaling pathway.[9]

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).[3][8]

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets within the VSMC, culminating in relaxation and vasodilation. Key PKA-mediated actions include:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, preventing the phosphorylation of myosin light chains—a critical step for muscle contraction.[3] This leads to smooth muscle relaxation.

-

Activation of Potassium Channels: Studies have shown that iloprost activates calcium-activated potassium (KCa) channels in VSMCs, an effect mediated by PKA-induced phosphorylation of the channel.[10] This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, reducing intracellular calcium and promoting relaxation.

-

Beyond vasodilation, this cAMP-mediated pathway also contributes to iloprost's anti-platelet, anti-inflammatory, and cytoprotective effects.[2][9][11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 4. What is Iloprost used for? [synapse.patsnap.com]

- 5. mims.com [mims.com]

- 6. phassociation.org [phassociation.org]

- 7. Inhaled iloprost for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 9. Treatment with intravenous iloprost in patients with systemic sclerosis: A short review [rarediseasesjournal.com]

- 10. Iloprost activates KCa channels of vascular smooth muscle cells: role of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacology and efficacy of inhaled iloprost for the treatment of pulmonary arterial hypertension [pubmed.ncbi.nlm.nih.gov]

The Role of Iloprost Tromethamine in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iloprost tromethamine, a stable synthetic analogue of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation. Its mechanism of action is primarily mediated through the activation of the prostacyclin (IP) receptor on the platelet surface, leading to a cascade of intracellular events that ultimately prevent platelet activation and subsequent aggregation. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-platelet activity of iloprost. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of hematology, pharmacology, and drug development.

Core Mechanism of Action

Iloprost functions as a direct agonist of the IP receptor, a G-protein coupled receptor (GPCR) on platelets.[1][2] The binding of iloprost to the IP receptor initiates a signaling cascade that counteracts the pro-aggregatory stimuli. This process can be summarized in the following key steps:

-

IP Receptor Activation: Iloprost binds to the IP receptor on the platelet membrane.[1][2]

-

G-Protein Stimulation: This binding activates the associated Gs alpha subunit (Gsα) of the G-protein complex.[3][4]

-

Adenylyl Cyclase Activation: The activated Gsα stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][4]

-

Increased Intracellular cAMP: The activation of adenylyl cyclase leads to a significant increase in the intracellular concentration of cAMP.[1][4]

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA), a key downstream effector in this pathway.[1][3]

-

Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including vasodilator-stimulated phosphoprotein (VASP). This phosphorylation event is a critical step in the inhibition of platelet activation.

-

Inhibition of Calcium Mobilization: PKA activation leads to the inhibition of phospholipase C (PLC), which in turn reduces the release of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in decreased intracellular calcium mobilization, a crucial event for platelet activation.[3]

-

Inhibition of Platelet Aggregation: The culmination of these signaling events is the inhibition of platelet shape change, granule secretion (such as the release of ADP and thromboxane A2), and the conformational activation of integrin αIIbβ3, the receptor responsible for fibrinogen binding and platelet aggregation.[3]

Quantitative Data on Iloprost's Anti-Platelet Effects

The inhibitory effects of iloprost on platelet function are dose-dependent. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Inhibition of Platelet Aggregation by Iloprost

| Agonist | Iloprost Concentration | Species | Assay Method | Inhibition (%) | IC50 | Reference |

| Collagen | Not Specified | Human | Platelet Rich Plasma Aggregometry | Not Specified | 0.51 ± 0.06 nM (Normal Subjects) | [5] |

| Collagen | Not Specified | Human | Platelet Rich Plasma Aggregometry | Not Specified | 0.77 ± 0.08 nM (Type IIa Hypercholesterolemia) | [5] |

| ADP (2 µM) | 15 µg (aerosolized) | Human | Light Transmission Aggregometry | Significant inhibition at 30 min and 4h | Not Applicable | [6] |

| ADP (6 µM) | 15 µg (aerosolized) | Human | Light Transmission Aggregometry | Significant inhibition at 30 min and 4h | Not Applicable | [6] |

| Collagen (2.5 µg/mL) | 15 µg (aerosolized) | Human | Light Transmission Aggregometry | Significant inhibition at 30 min and 4h | Not Applicable | [6] |

| Epinephrine (1.25 µM) | 15 µg (aerosolized) | Human | Light Transmission Aggregometry | Significant inhibition at 30 min and 4h | Not Applicable | [6] |

| Epinephrine (5 µM) | 15 µg (aerosolized) | Human | Light Transmission Aggregometry | Significant inhibition at 30 min and 4h | Not Applicable | [6] |

Table 2: Effect of Iloprost on Platelet Activation Markers and Signaling Molecules

| Parameter | Iloprost Concentration | Agonist | Species | Measurement Technique | Result | Reference |

| P-selectin Exposure | Concentration-dependent | Thrombin | Human | Flow Cytometry | Inhibition | [3] |

| Integrin αIIbβ3 Activation | Concentration-dependent | Thrombin | Human | Flow Cytometry | Inhibition | [3] |

| Intracellular cAMP | 15 µg (aerosolized) | Baseline | Human | Not Specified | Increase from 27.3 to 31.8 nmol/L at 30 min | [6] |

| Intracellular cAMP | 0.5, 2, and 5 nM | Thrombin (0.01 U/mL) | Human | Enzyme Immunoassay (EIA) | Concentration-dependent antagonism of thrombin-induced cAMP decrease | [4] |

| VASP Phosphorylation (Ser157) | 0.5, 2, and 5 nM | Thrombin (0.01 U/mL) | Human | Western Blot | Concentration-dependent enhancement | [4] |

Experimental Protocols

Platelet Preparation

3.1.1. Platelet-Rich Plasma (PRP):

-

Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP from red blood cells and leukocytes.

-

Carefully collect the supernatant PRP.

3.1.2. Washed Platelets:

-

Prepare PRP as described above.

-

Acidify the PRP to a pH of 6.5 with acid-citrate-dextrose (ACD) solution.

-

Centrifuge the acidified PRP at 800-1000 x g for 10-15 minutes.

-

Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase and prostacyclin to prevent premature activation.

-

Repeat the washing step.

-

Finally, resuspend the washed platelets in the desired experimental buffer to the appropriate concentration.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation.

-

Equipment: A dual-channel light transmission aggregometer.

-

Procedure:

-

Pipette a defined volume of PRP or washed platelets into a siliconized glass cuvette with a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes with stirring (typically 900-1200 rpm).

-

Calibrate the instrument by setting the light transmission through the platelet suspension to 0% and through platelet-poor plasma (PPP) or buffer to 100%.

-

Add the desired concentration of iloprost or vehicle control and incubate for a specified time (e.g., 1-5 minutes).

-

Add a platelet agonist (e.g., ADP, collagen, thrombin, or arachidonic acid) to induce aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

The primary endpoints are the maximum percentage of aggregation and the slope of the aggregation curve.

-

Flow Cytometry for P-selectin Expression and Integrin αIIbβ3 Activation

Flow cytometry allows for the quantitative analysis of individual platelet activation.

-

Reagents:

-

Fluorochrome-conjugated monoclonal antibodies against P-selectin (CD62P).

-

Fluorochrome-conjugated PAC-1 antibody, which specifically binds to the activated conformation of integrin αIIbβ3.

-

-

Procedure:

-

Prepare a suspension of PRP or washed platelets.

-

Pre-incubate the platelets with various concentrations of iloprost or vehicle control for a defined period.

-

Stimulate the platelets with an agonist.

-

Add the fluorescently labeled antibodies and incubate in the dark at room temperature for 15-20 minutes.

-

Fix the samples with paraformaldehyde (1-2%).

-

Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

-